molecular formula C13H18 B12621765 (3-Methylhex-1-en-2-yl)benzene CAS No. 917836-73-8

(3-Methylhex-1-en-2-yl)benzene

Cat. No.: B12621765
CAS No.: 917836-73-8
M. Wt: 174.28 g/mol
InChI Key: QCGSVWIJYCMCFM-UHFFFAOYSA-N
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Description

(3-Methylhex-1-en-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a (3-methylhex-1-en-2-yl) group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylhex-1-en-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene under Friedel-Crafts conditions. For example, the reaction between benzene and 3-methylhex-1-en-2-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methylhex-1-en-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the alkyl chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methylhex-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylhex-1-en-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethylhex-1-en-2-yl)benzene
  • (3-Propylhex-1-en-2-yl)benzene
  • (3-Butylhex-1-en-2-yl)benzene

Uniqueness

(3-Methylhex-1-en-2-yl)benzene is unique due to the presence of a methyl group in the alkyl chain, which can influence its reactivity and interactions compared to other similar compounds. The position of the double bond and the length of the alkyl chain also contribute to its distinct properties.

Properties

CAS No.

917836-73-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3-methylhex-1-en-2-ylbenzene

InChI

InChI=1S/C13H18/c1-4-8-11(2)12(3)13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3

InChI Key

QCGSVWIJYCMCFM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

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